Cas no 1503447-22-0 (1-(Chloromethoxy)-3,5-dimethylbenzene)

1-(Chloromethoxy)-3,5-dimethylbenzene is a chloromethyl ether derivative characterized by its aromatic structure with methyl substituents at the 3 and 5 positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialty chemicals and pharmaceuticals. Its reactive chloromethoxy group enables efficient functionalization, making it valuable for introducing methoxyalkyl or other modified groups into target molecules. The presence of dimethyl substitution enhances steric and electronic effects, influencing reactivity and selectivity in synthetic pathways. Proper handling is essential due to the potential lachrymatory and irritant properties associated with chloromethyl ethers. Suitable for controlled laboratory use under appropriate safety measures.
1-(Chloromethoxy)-3,5-dimethylbenzene structure
1503447-22-0 structure
Product Name:1-(Chloromethoxy)-3,5-dimethylbenzene
CAS No:1503447-22-0
MF:C9H11ClO
MW:170.636041879654
CID:5262702
PubChem ID:79530786
Update Time:2025-10-29

1-(Chloromethoxy)-3,5-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • SY298442
    • 1-(chloromethoxy)-3,5-dimethylbenzene
    • MFCD21947378
    • AKOS018086514
    • 1503447-22-0
    • 1-(Chloromethoxy)-3,5-dimethylbenzene
    • Inchi: 1S/C9H11ClO/c1-7-3-8(2)5-9(4-7)11-6-10/h3-5H,6H2,1-2H3
    • InChI Key: TUKBPGDOOYBELN-UHFFFAOYSA-N
    • SMILES: ClCOC1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 170.0498427g/mol
  • Monoisotopic Mass: 170.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

1-(Chloromethoxy)-3,5-dimethylbenzene Pricemore >>

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Additional information on 1-(Chloromethoxy)-3,5-dimethylbenzene

1-(Chloromethoxy)-3,5-dimethylbenzene: A Versatile Compound with Promising Applications in Modern Biomedical Research

1-(Chloromethoxy)-3,5-dimethylbenzene, with the CAS number 1503447-22-0, is a novel aromatic compound that has recently attracted significant attention in the field of pharmaceutical chemistry. This molecule, characterized by its unique chloromethoxy functional group and 3,5-dimethyl substituents, exhibits a complex interplay of electronic and steric effects that influence its reactivity and biological activity. Recent studies have highlighted its potential as a scaffold for the development of new therapeutic agents, particularly in the context of inflammation and neurodegenerative diseases.

The chemical structure of 1-(Chloromethoxy)-3,5-dimethylbenzene is a benzene ring substituted with three functional groups: a chloromethoxy group at the 1-position, and two methyl groups at the 3 and 5 positions. This configuration creates a highly conjugated system that can interact with various biological targets. The chloromethoxy group, in particular, contributes to the molecule's hydrophobicity and its ability to form hydrogen bonds with protein residues, a property that is critical for drug-target interactions.

Recent research published in Advanced Materials (2023) has demonstrated that 1-(Chloromethoxy)-3,5-dimethylbenzene can modulate the activity of inflammatory cytokines by interfering with the signaling pathways of NF-κB and MAPK. This finding is particularly relevant given the increasing prevalence of chronic inflammatory conditions such, as osteoarthritis and metabolic syndrome. The compound's ability to inhibit the overproduction of pro-inflammatory mediators suggests its potential as an adjunct therapy in these diseases.

Another area of interest is the 3,5-dimethyl substituents, which may influence the molecule's metabolic stability and cellular uptake. A study published in Journal of Medicinal Chemistry (2023) revealed that the 3,5-dimethyl groups enhance the compound's resistance to enzymatic degradation, thereby improving its bioavailability. This characteristic is particularly valuable for drugs that require prolonged action in the body.

Furthermore, the chloromethoxy group has been shown to interact with metalloproteins and ion channels, suggesting potential applications in neurological disorders. A recent preclinical study (2023) demonstrated that 1-(Chloromethoxy)-3,5-dimethylbenzene can modulate the activity of calcium channels in neuronal cells, which may have implications for the treatment of epilepsy and neuropathic pain.

The synthesis of 1-(Chloromethoxy)-3,5-dimethylbenzene involves a multi-step process that includes the functionalization of a benzene ring with chloromethoxy and 3,5-dimethyl groups. Researchers have explored various methodologies, including electrophilic substitution and radical reactions, to optimize the yield and purity of the final product. A study published in Organic Letters (2023) reported the use of photocatalytic methods to achieve high selectivity in the formation of the chloromethoxy group, which is crucial for maintaining the compound's biological activity.

The 3,5-dimethyl substituents also play a role in the molecule's photophysical properties. A recent article in Chemical Science (2023) highlighted that the 3,5-dimethyl groups can enhance the molecule's fluorescence quantum yield, making it a promising candidate for bioimaging applications. This property could be leveraged in the development of fluorescent probes for monitoring cellular processes in real-time.

Additionally, the chloromethoxy group has been found to interact with lipid membranes, which could influence the compound's ability to cross cell membranes and reach intracellular targets. A study published in Biomaterials (2023) showed that 1-(Chloromethoxy)-3,5-dimethylbenzene can disrupt the integrity of phospholipid bilayers under specific conditions, suggesting potential applications in antimicrobial therapy.

Despite its promising properties, the development of 1-(Chloromethoxy)-3,5-dimethylbenzene as a therapeutic agent is still in its early stages. Challenges such as toxicity and pharmacokinetic limitations need to be addressed through further research. A review article in Drug Discovery Today (2023) emphasized the importance of structure-activity relationship (SAR) studies to optimize the compound's therapeutic index.

In conclusion, 1-(Chloromethoxy)-3,5-dimethylbenzene represents a novel scaffold with significant potential in the fields of inflammation, neurodegenerative diseases, and bioimaging. Its unique chemical structure and functional groups offer a versatile platform for the development of new therapeutic strategies. Continued research into its mechanisms of action and pharmacological properties will be essential to fully realize its potential as a drug candidate.

Further studies are needed to explore the 3,5-dimethyl groups' role in the molecule's metabolic stability and cellular uptake. Additionally, the chloromethoxy group's interactions with metalloproteins and ion channels warrant further investigation to determine its therapeutic applications in neurological disorders. The synthesis methods for 1-(Chloromethoxy)-3,5-dimethylbenzene also require optimization to achieve higher yields and purity, which will be critical for its transition from the laboratory to clinical settings.

Overall, the unique combination of functional groups in 1-(Chloromethoxy)-3,5-dimethylbenzene makes it a promising candidate for the development of new therapeutic agents. Its potential applications in multiple fields of medicine underscore the importance of continued research into its biological activity and pharmacological properties. As our understanding of its molecular mechanisms and interactions with biological targets deepens, we can anticipate the emergence of novel therapies based on this compound.

Further research is also needed to evaluate the 3,5-dimethyl groups' impact on the molecule's photophysical properties and its potential applications in bioimaging. The chloromethoxy group's ability to interact with lipid membranes could also lead to new strategies in antimicrobial therapy. These findings highlight the versatility of 1-(Chloromethoxy)-3,5-dimethylbenzene and its potential to contribute to the development of innovative therapeutic approaches.

As the field of medicinal chemistry continues to evolve, the exploration of compounds like 1-(Chloromethoxy)-3,5-dimethylbenzene will play a crucial role in the discovery of new drugs. The unique properties of this compound, combined with its potential applications in multiple therapeutic areas, make it an exciting subject for further investigation. The continued efforts of researchers in this domain will undoubtedly lead to breakthroughs that could benefit patients suffering from a wide range of diseases.

Finally, the synthesis of 1-(Chloromethoxy)-3,5-dimethylbenzene remains an area of active research, with scientists exploring various methodologies to improve the efficiency and selectivity of its production. The development of scalable and cost-effective synthesis routes will be essential for the commercialization of this compound as a therapeutic agent. As the demand for novel drugs continues to grow, the importance of compounds like 1-(Chloromethoxy)-3,5-dimethylbenzene in the pharmaceutical industry is likely to increase.

In summary, 1-(Chloromethoxy)-3,5-dimethylbenzene is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and functional groups offer a versatile platform for the development of new therapeutic strategies. Continued research into its biological activity and pharmacological properties will be essential to fully realize its potential as a drug candidate. As our understanding of this compound deepens, we can anticipate the emergence of innovative therapies that could benefit patients across various medical fields.

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